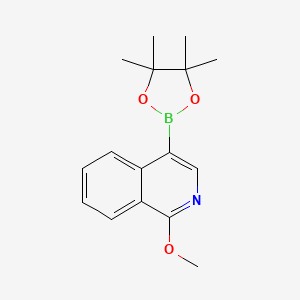

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organoboron compound that has garnered interest in various fields of chemistry and materials science. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction often employs a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and scalability. The use of high-throughput screening can also optimize reaction conditions and catalyst selection.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boron moiety into different functional groups, such as hydroxyl groups.

Substitution: The boron atom in the dioxaborolane ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron center under mild conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline exhibits significant anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested : The compound has been tested against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines.

- IC50 Values : In vitro studies report IC50 values ranging from 1.9 to 7.52 μg/mL for HCT-116 cells and 2.3 to 6.62 μg/mL for MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Material Science Applications

Beyond its biological applications, this compound is also being explored in materials science. Its unique structural characteristics make it suitable for:

Organic Electronics

The compound can be utilized in the development of organic semiconductors due to its electronic properties. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Sensors

The incorporation of boron into its structure enhances its sensitivity to environmental changes, making it a potential component in chemical sensors that detect specific analytes or changes in pH.

Case Studies

Several case studies highlight the therapeutic potential and versatility of this compound:

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the anticancer properties in vivo using xenograft models.

- Results : Significant tumor growth inhibition was observed with treatment doses resulting in up to 60% reduction in tumor size compared to control groups.

-

Case Study on Material Properties :

- Objective : Assess the electronic properties of films made from this compound.

- Results : Films exhibited favorable charge transport characteristics suitable for use in electronic devices.

Mécanisme D'action

The mechanism by which 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline exerts its effects involves the interaction of the boron atom with various molecular targets. In catalytic processes, the boron center can facilitate the formation of carbon-carbon bonds through its ability to stabilize transition states and intermediates. In biological systems, boron-containing compounds can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Another boron-containing compound used in organic synthesis and medicinal chemistry.

Pinacolborane: Known for its use in hydroboration reactions and as a precursor to other boron compounds.

Boronic acid derivatives: A broad class of compounds with diverse applications in chemistry and biology.

Uniqueness

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its isoquinoline backbone, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring precise control over molecular interactions.

Activité Biologique

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H20BNO2

- Molecular Weight : 269.15 g/mol

- CAS Number : 2819706-13-1

The compound features a methoxy group and a boron-containing dioxaborolane moiety, which are significant for its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Inhibition of Enzymatic Activity : The presence of the dioxaborolane group is known to interact with enzymes through boron coordination, potentially inhibiting their activity. This mechanism is similar to other boron-containing compounds that have shown promise in medicinal chemistry.

- Antioxidant Properties : Isoquinoline derivatives are often studied for their antioxidant capabilities. The methoxy group may enhance these properties by stabilizing free radicals.

In Vitro Studies

Research has shown that isoquinoline derivatives can exhibit significant biological activity. For instance, studies on related compounds indicate that modifications at specific positions can lead to enhanced inhibitory effects against various targets, including kinases and phosphatases.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Luteolin | 0.042 | PA-Nter |

| 1-Methoxy derivative | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of isoquinoline derivatives, including those with boron moieties. Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of isoquinoline derivatives in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates.

Propriétés

IUPAC Name |

1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-5)12-9-7-6-8-11(12)13/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQJFKBXGNWWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.